molecular formula C18H12ClFN4O4 B3232011 N1-(4-chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine CAS No. 1332634-91-9

N1-(4-chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine

Cat. No.: B3232011
CAS No.: 1332634-91-9
M. Wt: 402.8 g/mol
InChI Key: GGIYTWWXWDLVPX-UHFFFAOYSA-N
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Description

N1-(4-Chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine (molecular formula: C₁₈H₁₂ClFN₄O₄; molecular weight: 402.77 g/mol) is a substituted benzene-1,2-diamine derivative characterized by a 4-chlorophenyl group at the N1 position and a 5-fluoro-2,4-dinitrophenyl group at the N2 position . Its synthesis involves reacting 2-(4-chloroanilino)-aniline with 1,5-difluoro-2,4-dinitrobenzene in methanol under mild conditions (room temperature, 4 hours), yielding an 85% product with a melting point of 209–211°C . Structural confirmation is provided by NMR (¹H and ¹³C), HRMS, and elemental analysis . The compound exhibits moderate polarity due to its nitro and fluoro substituents, influencing its solubility in polar aprotic solvents like DMSO.

Properties

IUPAC Name

1-N-(4-chlorophenyl)-2-N-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O4/c19-11-5-7-12(8-6-11)21-14-3-1-2-4-15(14)22-16-9-13(20)17(23(25)26)10-18(16)24(27)28/h1-10,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIYTWWXWDLVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)Cl)NC3=CC(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901154805
Record name N1-(4-Chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332634-91-9
Record name N1-(4-Chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332634-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(4-Chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine typically involves the reaction of 2-(4-chloroanilino)-aniline with 1,5-difluoro-2,4-dinitrobenzene in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce them to amines.

    Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, reduction can produce amines, and substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

N1-(4-chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.

    Medicine: Research into its potential therapeutic applications, such as anti-microbial or anti-cancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N1-(4-chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., NO₂, CF₃, CN) significantly increases melting points and reduces solubility in nonpolar solvents. For example, compound 15e (m.p. 274–276°C) has a higher melting point than the target compound due to its carbamoyl and cyanoethyl substituents.
  • Synthetic Efficiency : The target compound’s yield (85%) is comparable to other diarylanilines synthesized via nucleophilic aromatic substitution (e.g., 96% for the trifluoromethyl analogue ).

Physicochemical Properties

Table 2: Spectroscopic and Analytical Data

Compound Name ¹H NMR (DMSO-d₆, δ ppm) HPLC Purity (%) Stability Notes
Target Compound 9.97 (s, 1H), 8.88 (d, J=8.1 Hz), 7.89 (s), 7.31–6.47 (aromatic) Not reported Stable under dry storage
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-CF₃ analogue (6) Not fully reported; key signals at δ 8.92 (s, 1H), 7.77–6.15 (aromatic) >98 Sensitive to light
4-Carboxy-substituted diarylaniline (15d) δ 8.12 (s, 1H), 7.85–6.52 (aromatic), 3.20 (s, 2H) 94.8 Hygroscopic

Key Observations :

  • NMR Trends : Aromatic proton signals in the target compound (δ 6.47–9.97) align with diarylaniline derivatives, but shifts vary based on substituent electronegativity (e.g., CF₃ groups deshield adjacent protons ).
  • Stability : Unlike hygroscopic analogues (e.g., 15d ), the target compound exhibits better stability, likely due to reduced polarity from the chloro and fluoro substituents.

Biological Activity

N1-(4-chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine (CAS Number: 1332634-91-9) is a compound of significant interest in the fields of medicinal chemistry and agrochemicals due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C18H12ClFN4O4
  • Molecular Weight : 402.76 g/mol
  • Structure : The compound features a benzene ring substituted with a chlorophenyl and a dinitrophenyl group, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antifungal and antimalarial properties.

Antifungal Activity

Research indicates that this compound exhibits potent antifungal activity against various fungal strains. In particular, it has been shown to inhibit the growth of pathogenic fungi by disrupting cellular processes involved in cell wall synthesis and membrane integrity.

Antimalarial Activity

In vitro studies have demonstrated that this compound possesses significant antimalarial properties. It has been tested against chloroquine-resistant strains of Plasmodium falciparum, showing a reduction in parasitic load and improvement in survival rates in murine models infected with malaria.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for fungal and parasitic survival.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, leading to increased permeability and subsequent cell death.

Case Studies

StudySubjectFindings
Plasmodium falciparumDemonstrated significant reduction in parasitemia with IC50 values indicating high potency against resistant strains.
Fungal StrainsShowed broad-spectrum antifungal activity with minimal cytotoxicity to human cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(4-chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-(4-chlorophenyl)-N2-(5-fluoro-2,4-dinitrophenyl)benzene-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.